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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenoxy)aniline

CAS No.: 3169-78-6

Cat. No.: B3124197

Get Quote

Executive Summary & Structural Logic
Compound: 2-(2,3-Dimethylphenoxy)aniline CAS: 3169-78-6 Molecular Formula: C₁₄H₁₅NO

Molecular Weight: 213.28 g/mol [1][2]

This compound represents a critical scaffold in medicinal chemistry, specifically as a diaryl

ether pharmacophore often explored in non-steroidal anti-inflammatory drug (NSAID) analogs

and kinase inhibitors. Its structure consists of an electron-rich aniline ring (Ring A) coupled via

an ether linkage to a sterically crowded 2,3-dimethylbenzene ring (Ring B).

Analytical Challenge: The steric hindrance provided by the ortho-methyl group on Ring B (the

2,3-xylyl moiety) restricts rotation around the ether bond, potentially leading to distinct

atropisomeric features in low-temperature NMR or broadening of signals at room temperature.

The proximity of the primary amine (-NH₂) to the ether oxygen also introduces potential

intramolecular hydrogen bonding, influencing the chemical shift of the amine protons.
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Synthesis-Driven Impurity Profiling
To accurately interpret spectroscopic data, one must understand the "chemical genealogy" of

the sample. This compound is typically synthesized via a nucleophilic aromatic substitution (

) followed by nitro-reduction.

Primary Synthetic Pathway:

Coupling:o-Chloronitrobenzene + 2,3-Dimethylphenol (

, DMF)

2-(2,3-Dimethylphenoxy)nitrobenzene.

Reduction: Nitro-intermediate +

/Pd-C (or Fe/HCl)

Target Amine.

Table 1: Key Impurity Signatures

Impurity Type Origin
Spectroscopic Flag
(NMR/MS)

2,3-Dimethylphenol
Unreacted Starting
Material

¹H NMR: Phenolic -OH
singlet (~4.5-5.0 ppm). MS:

m/z 122.

2-(2,3-

Dimethylphenoxy)nitrobenzene
Incomplete Reduction

IR: Strong asymmetric NO₂

stretch (~1520 cm⁻¹). ¹H NMR:

Downfield shift of Ring A

protons due to nitro group

electron withdrawal.

| Azobenzene Dimer | Reduction Byproduct | MS: Dimer mass [2M-2H]⁺ or similar. UV-Vis:

Bathochromic shift (colored impurity). |
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Mass Spectrometry (MS) Profiling
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (for LC-MS).

Fragmentation Logic
The molecular ion (

, m/z 213) is expected to be robust due to the aromatic stability. The fragmentation pattern is
dominated by the stability of the ether linkage versus the alkyl substituents.

Key Diagnostic Ions:

m/z 213 [M]⁺: Molecular ion (Base peak or high intensity).

m/z 198 [M - CH₃]⁺: Loss of a methyl group (likely from the crowded 2-position of Ring B to

relieve steric strain).

m/z 121 [C₈H₉O]⁺: Cleavage of the ether bond retaining the oxygen on the dimethyl ring

(2,3-dimethylphenoxy cation).

m/z 92 [C₆H₆N]⁺: Aniline radical cation formed via ether cleavage.

Visualization: Fragmentation Pathway
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Figure 1: Proposed EI-MS fragmentation pathways for 2-(2,3-Dimethylphenoxy)aniline.
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Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" identity test.

Table 2: Diagnostic IR Bands

Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment Notes

| Primary Amine (N-H) | 3450 & 3360 | Medium | Characteristic doublet for

asymmetric/symmetric stretch. | | Aromatic C-H | 3050 - 3010 | Weak |

C-H stretching. | | Methyl C-H | 2960 - 2850 | Medium |

C-H stretching (asymmetric/symmetric). | | Aromatic Ring | 1620, 1590 | Strong | Ring breathing
modes (C=C). | | Ether (C-O-C) | 1240 - 1210 | Strong | Asymmetric aryl ether stretch. Crucial
for confirming the linkage. | | OOP Bending | 760 - 740 | Strong | Ortho-substitution pattern
(1,2-disubstituted benzene). |

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:

(Chloroform-d) or

. Reference: TMS (

0.00 ppm).

¹H NMR (Proton) Prediction & Assignment
The molecule contains two distinct aromatic systems. The chemical shifts are influenced by the

electron-donating amine (+M effect) on Ring A and the electron-donating methyls (+I effect) on

Ring B.

Table 3: ¹H NMR Data (
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, 400 MHz) | Position |

(ppm) | Multiplicity | Integral | Coupling (

Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | -NH₂ | 3.60 - 3.90 | Broad Singlet | 2H |
- | Exchangeable protons; shift varies with concentration. | | Ar-CH₃ (C2') | 2.15 - 2.25 | Singlet |
3H | - | Ortho-methyl on phenoxy ring; slightly shielded by ether oxygen proximity. | | Ar-CH₃

(C3') | 2.28 - 2.35 | Singlet | 3H | - | Meta-methyl on phenoxy ring. | | Ring A (H-3) | 6.85 |
Doublet (dd) | 1H |

| Ortho to ether, meta to amine. | | Ring A (H-6) | 6.75 | Doublet (dd) | 1H |

| Ortho to amine (shielded by N lone pair). | | Ring A (H-4, H-5)| 6.65 - 6.80 | Multiplet | 2H | - |
Overlapping signals typical of ortho-substituted anilines. | | Ring B (H-4',5',6')| 6.90 - 7.10 |
Multiplet | 3H | - | 2,3-dimethyl substitution pattern (ABC system). |

Critical Analysis:

Distinguishing Methyls: The two methyl groups are chemically non-equivalent. The C2'

methyl is sterically crowded between the ether oxygen and the C3' methyl, often resulting in

a slight upfield shift compared to the C3' methyl due to shielding cones if the rings twist out

of plane.

Ring A vs. Ring B: The protons on the aniline ring (Ring A) generally appear slightly upfield

(6.6–6.9 ppm) compared to the phenoxy ring (Ring B, 6.9–7.1 ppm) because the amino

group is a stronger electron donor than the alkyl/ether groups.

¹³C NMR (Carbon) Prediction
Table 4: ¹³C NMR Data (

, 100 MHz) |

(ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 12.5, 20.5 |

| C2' and C3' Methyl carbons. | | 115.0 - 125.0 |

| Aromatic methines (6 signals expected). | | 136.0 |

| C-N (Ring A, ipso to amine). | | 144.0 |
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| C-O (Ring A, ipso to ether). | | 155.0 |

| C-O (Ring B, ipso to ether). | | 128.0, 138.0 |

| C-Me (Ring B, ipso to methyls). |

Experimental Protocol: Sample Preparation for
Analysis
To ensure data integrity and reproducibility, the following protocol is recommended for the

characterization of synthesized batches.

Workflow Diagram

Solid Sample
(10-20 mg)

Solvent Selection
CDCl3 (NMR)
MeOH (MS)

Dissolve Filtration
(0.45 µm PTFE)

Remove particulates
Instrument Injection

Acquire Data

Click to download full resolution via product page

Figure 2: Standardized sample preparation workflow for spectroscopic analysis.

Step-by-Step Protocol:

NMR Prep: Dissolve 15 mg of the compound in 0.6 mL of

(containing 0.03% TMS). Ensure the solution is clear; if turbidity exists, filter through a glass
wool plug to remove inorganic salts (

) carried over from the synthesis.

MS Prep: Prepare a

stock solution in HPLC-grade Methanol. For ESI, add 0.1% Formic Acid to enhance
protonation (

).

IR Prep: If solid, grind 1 mg sample with 100 mg dry KBr and press into a transparent pellet.

If oil (common for impurities), use neat liquid on an ATR crystal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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